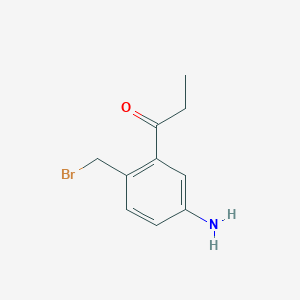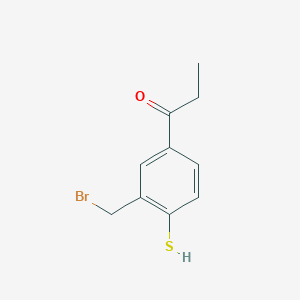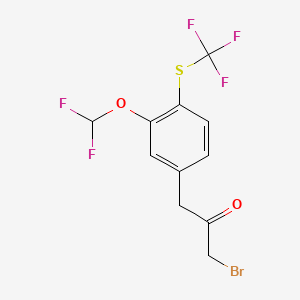
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is an organobromine compound with the molecular formula C9H8Br2OS. This compound is characterized by the presence of bromine and sulfur atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of appropriate precursors. One common method involves the bromination of 1-(3-bromo-4-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to interact with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
1-Bromopropane: An organobromine compound used as a solvent and in industrial applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A similar compound with different substituents, used in organic synthesis.
1-(4-Bromo-3-mercaptophenyl)propan-1-one: A closely related compound with similar reactivity.
Uniqueness
1-Bromo-1-(3-bromo-4-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and potential biological activities. Its specific structure allows for targeted interactions with biological molecules, making it valuable in scientific research .
Properties
Molecular Formula |
C9H8Br2OS |
|---|---|
Molecular Weight |
324.03 g/mol |
IUPAC Name |
1-bromo-1-(3-bromo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2OS/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-4,9,13H,1H3 |
InChI Key |
QAUCETJINRZAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















